molecular formula C7H9ClN2O2S B6318783 6-Chloro-2-methyl-pyridine-3-sulfonic acid methylamide, 95% CAS No. 1355180-86-7

6-Chloro-2-methyl-pyridine-3-sulfonic acid methylamide, 95%

Cat. No. B6318783
CAS RN: 1355180-86-7
M. Wt: 220.68 g/mol
InChI Key: BIGPUSITANQOJQ-UHFFFAOYSA-N
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Description

6-Chloro-2-methyl-pyridine-3-sulfonic acid methylamide, also known as 6-chloro-N-methyl-3-pyridinesulfonamide, is a chemical compound with the molecular formula C7H9ClN2O2S . It has a molecular weight of 220.68 .


Synthesis Analysis

The synthesis of 6-Chloro-2-methyl-pyridine-3-sulfonic acid methylamide involves several steps. The starting materials are substituted nicotinamides, which are converted to 3-aminopyridines by the action of sodium hypobromite under the conditions of Hofmann amide degradation . The 3-aminopyridines are then diazotized and the diazo groups in the obtained diazonium chlorides are substituted with sulfonyl groups to synthesize the corresponding pyridine-3-sulfonyl chlorides .


Molecular Structure Analysis

The InChI code for 6-Chloro-2-methyl-pyridine-3-sulfonic acid methylamide is 1S/C6H7ClN2O2S/c1-8-12(10,11)5-2-3-6(7)9-4-5/h2-4,8H,1H3 . This code provides a unique representation of the compound’s molecular structure.

Mechanism of Action

The mechanism of action of 6-CMPSA-MA 95% is not yet fully understood. However, it is believed that the compound interacts with proteins and enzymes in a specific manner. The compound is thought to bind to the active site of proteins and enzymes, which then modifies their activity. This can lead to changes in the biochemical and physiological properties of the cell or organism.
Biochemical and Physiological Effects
6-CMPSA-MA 95% has been shown to have a variety of biochemical and physiological effects. The compound has been shown to inhibit enzymes, alter receptor binding, and modify drug-target interactions. In addition, the compound has been shown to have an effect on cell proliferation and apoptosis. The exact mechanism of action is not yet fully understood, but it is believed that the compound interacts with proteins and enzymes in a specific manner.

Advantages and Limitations for Lab Experiments

The use of 6-CMPSA-MA 95% in laboratory experiments has several advantages. The compound is highly pure and stable, and it has a low toxicity. In addition, the compound is relatively easy to synthesize and is readily available. However, the compound has some limitations. The exact mechanism of action is not yet fully understood, and the compound may have some adverse effects on certain cells or organisms.

Future Directions

There are a variety of potential future directions for 6-CMPSA-MA 95% research. One potential direction is to further investigate the biochemical and physiological effects of the compound. This could include studies on the effects of the compound on cell proliferation and apoptosis. Another potential direction is to develop new methods for synthesizing the compound. This could include the use of alternative solvents or reaction conditions. Additionally, further research could be conducted on the compound’s mechanism of action and its potential applications in drug-target interactions. Finally, further studies could be conducted to investigate the potential adverse effects of the compound on certain cells or organisms.

Synthesis Methods

The synthesis of 6-CMPSA-MA 95% is relatively simple and can be accomplished using two different methods. The first method involves the reaction of pyridine-3-sulfonyl chloride and 2-methyl-6-chloropyridine in aqueous solution. The reaction is conducted at a temperature of 70 °C and a pH of 7.5 for a period of 1 hour. The second method involves the reaction of 2-methyl-6-chloropyridine and methylamine in aqueous solution. The reaction is conducted at a temperature of 80 °C and a pH of 7.5 for a period of 1 hour.

Scientific Research Applications

6-CMPSA-MA 95% is a versatile compound that has a wide range of applications in the field of scientific research. The compound has been used in a variety of experiments, such as enzyme inhibition studies, receptor binding assays, and drug-target interactions. The compound has also been used in biochemical and physiological research, as it has been shown to interact with proteins, enzymes, and other molecules in a specific manner.

properties

IUPAC Name

6-chloro-N,2-dimethylpyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2S/c1-5-6(13(11,12)9-2)3-4-7(8)10-5/h3-4,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIGPUSITANQOJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)Cl)S(=O)(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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